molecular formula C15H12N6OS B5481876 7-(4-methylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

7-(4-methylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

Cat. No.: B5481876
M. Wt: 324.4 g/mol
InChI Key: GQVZSDSYKFQSDZ-UHFFFAOYSA-N
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Description

7-(4-methylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazinone core, substituted with a 4-methylphenyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, triazole compounds, and appropriate substituents for the phenyl and sulfanyl groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the triazolo[5,1-c][1,2,4]triazinone core through cyclization of intermediate compounds.

    Substitution Reactions: Introduction of the 4-methylphenyl and methylsulfanyl groups via nucleophilic substitution or electrophilic aromatic substitution reactions.

    Condensation Reactions: Combining smaller molecules to form the larger heterocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-(4-methylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the triazolo[5,1-c][1,2,4]triazinone core can lead to the formation of dihydro derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.

    Dihydro Derivatives: From reduction of the triazolo[5,1-c][1,2,4]triazinone core.

    Substituted Phenyl Derivatives: From electrophilic aromatic substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-(4-methylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the triazolo[5,1-c][1,2,4]triazinone core allows for potential binding to active sites, while the substituents can modulate its affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    7-phenyl-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one: Lacks the 4-methyl group on the phenyl ring.

    7-(4-chlorophenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one: Contains a chlorine substituent instead of a methyl group.

    7-(4-methylphenyl)-2-(ethylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one: Has an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness

The unique combination of the 4-methylphenyl and methylsulfanyl groups in 7-(4-methylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one imparts specific chemical properties that may enhance its biological activity or industrial applicability compared to similar compounds.

Properties

IUPAC Name

11-(4-methylphenyl)-4-methylsulfanyl-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6OS/c1-9-3-5-10(6-4-9)20-8-7-11-12(13(20)22)17-18-14-16-15(23-2)19-21(11)14/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVZSDSYKFQSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC3=C(C2=O)N=NC4=NC(=NN34)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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